molecular formula C39H56O2 B14272098 1,4-Bis(4-decoxyphenyl)-2-methylbenzene CAS No. 162047-76-9

1,4-Bis(4-decoxyphenyl)-2-methylbenzene

Cat. No.: B14272098
CAS No.: 162047-76-9
M. Wt: 556.9 g/mol
InChI Key: SKZMQQGEYYKMOG-UHFFFAOYSA-N
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Description

1,4-Bis(4-decoxyphenyl)-2-methylbenzene is an organic compound known for its unique structural properties It consists of a benzene ring substituted with two 4-decoxyphenyl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-decoxyphenyl)-2-methylbenzene typically involves the reaction of 1,4-dibromo-2-methylbenzene with 4-decoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-decoxyphenyl)-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,4-Bis(4-decoxyphenyl)-2-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-decoxyphenyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-hexyloxyphenyl)-2-methylbenzene
  • 1,4-Bis(4-octyloxyphenyl)-2-methylbenzene
  • 1,4-Bis(4-decyloxyphenyl)-2,6-diphenyl pyrylium hexafluoroantimonate

Uniqueness

1,4-Bis(4-decoxyphenyl)-2-methylbenzene is unique due to its specific structural features, which confer distinct physical and chemical properties. Its longer alkoxy chains compared to similar compounds may result in different solubility, melting points, and reactivity, making it suitable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

162047-76-9

Molecular Formula

C39H56O2

Molecular Weight

556.9 g/mol

IUPAC Name

1,4-bis(4-decoxyphenyl)-2-methylbenzene

InChI

InChI=1S/C39H56O2/c1-4-6-8-10-12-14-16-18-30-40-37-25-20-34(21-26-37)36-24-29-39(33(3)32-36)35-22-27-38(28-23-35)41-31-19-17-15-13-11-9-7-5-2/h20-29,32H,4-19,30-31H2,1-3H3

InChI Key

SKZMQQGEYYKMOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OCCCCCCCCCC)C

Origin of Product

United States

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